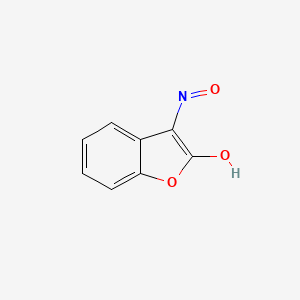

3-(Hydroxyimino)benzofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitroso-1-benzofuran-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8-7(9-11)5-3-1-2-4-6(5)12-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRZBVCERMULPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Hydroxyimino Benzofuran 2 3h One and Its Analogues

Classical Synthetic Routes to the Benzofuran-2(3H)-one Core

The construction of the fundamental benzofuran-2(3H)-one core, also known as coumaranone, has been approached through several classical methodologies. These routes typically involve the formation of the five-membered lactone ring fused to a benzene (B151609) ring.

One of the most established methods is the intramolecular cyclization of o-hydroxyphenylacetic acids. This reaction is essentially a dehydration that forms the lactone. A significant improvement on this classical approach involves the use of silica (B1680970) sulfonic acid as a solid, reusable catalyst, which promotes the reaction under environmentally benign conditions. The process is often carried out by heating a mixture of 2-hydroxyphenylacetic acid with the catalyst in a solvent that acts as a water-entraining agent, such as chlorobenzene (B131634) or hexane, to drive the reaction to completion with high yields. google.com

Another common pathway starts from o-chlorophenylacetic acid. This two-step process involves the initial hydrolysis of the chloro-substituent to a hydroxyl group using sodium hydroxide, followed by an acid-catalyzed intramolecular lactonization to yield the benzofuran-2(3H)-one core. google.com While effective, this method can generate significant waste from the acid/base workup steps.

An alternative classical strategy involves the intramolecular Friedel-Crafts-type condensation of an α-phenoxycarbonyl compound. oregonstate.edu This approach builds the furanoid ring by forming a carbon-carbon bond between the aromatic ring and the carbonyl side chain, typically under strong acid catalysis. The regiochemical outcome of this cyclization is a critical consideration, often dictated by the substitution pattern on the phenyl ring. oregonstate.edu

Table 1: Classical Synthesis of Benzofuran-2(3H)-one from 2-Hydroxyphenylacetic Acid google.com

| Catalyst | Water Entrainer (Solvent) | Reaction Conditions | Purity (by HPLC) | Yield |

|---|---|---|---|---|

| Silica Sulfonic Acid | Chlorobenzene | Reflux | 97.9% | 98.3% |

| Silica Sulfonic Acid | n-Hexane | Reflux | 97.5% | 97.3% |

Development of Novel and Green Synthetic Protocols for 3-(Hydroxyimino)benzofuran-2(3H)-one

The direct synthesis of 3-(hydroxyimino)benzofuran-2(3H)-one is most logically achieved through the oximation of its corresponding dione (B5365651) precursor, benzofuran-2,3-dione (B1329812). This reaction involves the condensation of the ketone at the 3-position with hydroxylamine (B1172632) or its salts.

The precursor, benzofuran-2,3-dione, is a known compound that can be prepared through various oxidative methods. The subsequent reaction with hydroxylamine selectively forms the oxime at the C3 position, yielding the target molecule, which is also recognized by the synonym 2,3-Benzofurandione, 3-oxime.

In addition to this direct functionalization, significant research has focused on novel and greener methods for constructing the core benzofuran-2(3H)-one scaffold, which can then be subjected to oximation. One innovative, metal-free approach involves the reaction between 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups. oregonstate.edu This cascade reaction proceeds through a Diels-Alder cycloaddition followed by cyclization to form the benzofuranone ring with a high degree of regiochemical control. oregonstate.edu The optimization of this reaction has been studied, highlighting the importance of both Lewis and Brønsted acids as co-catalysts. oregonstate.edu

Another green strategy is the use of a recyclable solid acid catalyst, silica sulfonic acid, for the lactonization of 2-hydroxyphenylacetic acid, which minimizes corrosive and aqueous waste streams. google.com Furthermore, one-pot syntheses, such as the [4+1] annulation of para-quinone methides with bromonitromethane, provide efficient, mild, and metal-free routes to functionalized benzofuran-2(3H)-ones.

Table 2: Optimization of Benzofuran-2(3H)-one Synthesis via Pyrones and Nitroalkenes oregonstate.edu

| Entry | Lewis Acid (mol%) | Protic Acid (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl3 (10) | - | 160 | 15 |

| 2 | AlCl3 (10) | TFA (20) | 120 | 70 |

| 3 | Boronic Acid (10) | TFA (20) | 120 | 65 |

| 4 | BF3·OEt2 (10) | TFA (20) | 120 | 61 |

Stereoselective and Regioselective Synthesis of 3-(Hydroxyimino)benzofuran-2(3H)-one Derivatives

Stereoselectivity: The hydroxyimino functional group, C=N-OH, introduces the possibility of stereoisomerism. The oxime can exist as two distinct geometric isomers, (E) and (Z), depending on the spatial arrangement of the hydroxyl group relative to the benzofuranone ring system. The formation of these isomers can be influenced by reaction parameters such as solvent, pH, and temperature. While specific studies on the stereoselective synthesis of the parent 3-(hydroxyimino)benzofuran-2(3H)-one are not extensively detailed, the existence of stable isomers is confirmed in related structures. For example, derivatives such as benzofuran-2,3-dione dioximes have been isolated and characterized as distinct isomers, underscoring the stereochemical complexity of this class of compounds.

Regioselectivity: The primary challenge in regioselectivity lies in the initial construction of the substituted benzofuran-2(3H)-one core. Classical methods like Friedel-Crafts cyclization can lead to mixtures of regioisomers when the aromatic precursor has multiple potential sites for cyclization. oregonstate.edu To overcome this, modern synthetic methods have been developed to provide high regiochemical control.

A notable example is the reaction of 3-hydroxy-2-pyrones with substituted nitroalkenes. oregonstate.edu This method allows for the programmable synthesis of benzofuranones with substitution at any desired position. The inherent electronic and steric properties of the coupling partners direct the initial Diels-Alder reaction, ensuring that the subsequent cyclization and aromatization steps produce a single, predictable regioisomer. oregonstate.edu This level of control is crucial for building complex analogues of 3-(hydroxyimino)benzofuran-2(3H)-one where specific substitution patterns are required.

Application of Transition Metal Catalysis in the Synthesis of 3-(Hydroxyimino)benzofuran-2(3H)-one

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the construction of the benzofuran-2(3H)-one scaffold is well-documented. These catalytic methods are primarily employed for forming the core heterocyclic ring system rather than for the installation of the hydroxyimino group itself.

Palladium-based catalysts are particularly prevalent. For instance, one-pot syntheses involving the palladium-catalyzed coupling of o-bromophenols with enolizable ketones provide a direct route to the benzofuranone core. cam.ac.uk Another prominent palladium-catalyzed method is the Sonogashira coupling of o-iodoanisoles with terminal alkynes, which, after the coupling step, undergoes an electrophilic cyclization to form the furan (B31954) ring. cam.ac.uk

Copper catalysis has also been effectively utilized. Copper iodide often serves as a co-catalyst in palladium-mediated reactions but can also act as the primary catalyst in other transformations leading to benzofuran (B130515) structures. nih.gov Ruthenium catalysts have been employed for isomerization and ring-closing metathesis strategies starting from appropriately substituted allyl phenyl ethers to construct the benzofuran skeleton. organic-chemistry.org

While these methods provide powerful and versatile access to a wide range of substituted benzofuran-2(3H)-one precursors, the subsequent conversion to the 3-hydroxyimino derivative would still typically proceed via a classical oximation reaction.

Chemoenzymatic and Biocatalytic Transformations in the Synthesis of 3-(Hydroxyimino)benzofuran-2(3H)-one

The application of enzymes and biomimetic catalysts offers a green and highly selective alternative to traditional chemical synthesis. While direct biocatalytic methods for the synthesis of 3-(hydroxyimino)benzofuran-2(3H)-one are not widely reported, chemoenzymatic approaches have been explored for the formation of the core structure.

One example is the biomimetic oxidation of benzofuran precursors. Studies have shown that manganese(III) porphyrin complexes, which act as mimics of cytochrome P450 enzymes, can catalyze the oxidation of 3-methylbenzofuran (B1293835) with hydrogen peroxide to produce 3-methylbenzofuran-2(3H)-one as the major product. This transformation mimics the metabolic pathways that can occur in biological systems and demonstrates the potential for biocatalysis to selectively install the C2-carbonyl group.

The development of specific enzymes, such as oxidases or hydrolases, could potentially be applied to the synthesis of the benzofuran-2(3H)-one core from bio-based starting materials. However, the enzymatic installation of a hydroxyimino group remains a significant challenge, and this transformation is typically reserved for standard chemical methods.

Solid-Phase Synthesis Techniques for Benzofuran-2(3H)-one Scaffolds Bearing the Hydroxyimino Group

Solid-phase synthesis is a powerful technique for combinatorial chemistry and the rapid generation of compound libraries. This methodology involves attaching a starting material to a solid support (polymer resin) and carrying out a sequence of reactions, with purification simplified to washing the resin.

The application of solid-phase techniques to the synthesis of benzofuran scaffolds has been demonstrated through the use of polymer-supported reagents. rsc.orgrsc.org For example, a three-step synthesis of 3-phenylbenzofurans utilizes a sequence of polymer-supported reagents to avoid traditional workup and purification steps. rsc.orgrsc.org The sequence involves:

Bromination of an acetophenone (B1666503) using polymer-supported pyridinium (B92312) bromide perbromide (PSPBP).

Substitution with a phenol (B47542) using a polymer-bound base.

Cyclodehydration to form the benzofuran ring using Amberlyst 15, a polymer-supported sulfonic acid. rsc.org

This approach combines the advantages of solution-phase kinetics with the ease of purification found in solid-phase synthesis. rsc.org While this specific example leads to a 3-phenylbenzofuran, the principles could be adapted to synthesize benzofuran-2(3H)-one precursors. The final functionalization to introduce the hydroxyimino group could potentially be performed while the scaffold is still attached to the resin or after cleavage from the support. However, a dedicated solid-phase synthesis for 3-(hydroxyimino)benzofuran-2(3H)-one itself has not been extensively reported.

Reaction Mechanisms and Reactivity Studies of 3 Hydroxyimino Benzofuran 2 3h One

Electrophilic and Nucleophilic Reactivity at the Hydroxyimino Functionality

The hydroxyimino group, C=N-OH, is the primary center of electrophilic and nucleophilic interactions in 3-(hydroxyimino)benzofuran-2(3H)-one. This functional group possesses a dual nature; it contains nucleophilic sites at both the nitrogen and oxygen atoms, as well as an ambiphilic carbon atom, making it a versatile reactant. nsf.gov

Electrophilic Character: Conversely, the carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. numberanalytics.com Furthermore, the hydroxyl proton is acidic, allowing the molecule to act as a weak acid. testbook.comnoaa.gov This acidity can be exploited in base-catalyzed reactions. Oximes can undergo electrophilic addition reactions where an electrophile adds to the nitrogen or oxygen atom. numberanalytics.com

The reactivity of the hydroxyimino group can be summarized as follows:

| Reactive Site | Character | Potential Reactions |

|---|---|---|

| Nitrogen Atom | Nucleophilic | Alkylation, Acylation, Addition to electrophiles |

| Oxygen Atom | Nucleophilic | O-Alkylation, O-Acylation (forming oxime ethers/esters) |

| Imino Carbon (C=N) | Electrophilic | Nucleophilic addition |

| Hydroxyl Proton (O-H) | Acidic | Deprotonation by bases |

Ring-Opening and Ring-Closing Reactions Involving the Benzofuran-2(3H)-one Core

Ring-Opening Reactions: The cleavage of the endocyclic C2-O bond in the benzofuranone core is a significant transformation. This can be achieved through various catalytic methods. For instance, transition-metal-free protocols have been developed for the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to yield 2-hydroxybenzophenones. This process is often facilitated by in-situ generated hydroperoxides from solvents like THF under heating. Hydrolysis of the lactone ring can also occur under acidic or basic conditions, leading to the corresponding 2-hydroxyphenylacetic acid derivative. wikipedia.org

Ring-Closing Reactions (Cyclization): The formation of the benzofuran-2(3H)-one ring is a common synthetic strategy. A classical approach involves the intramolecular cyclization of an α-phenoxycarbonyl compound. oregonstate.edu Another prevalent method is the acid-catalyzed intramolecular dehydration and cyclization of 2-hydroxyphenylacetic acid. google.com These cyclization reactions are pivotal for building the core scaffold from acyclic precursors. For example, a reaction between 3-hydroxy-2-pyrones and nitroalkenes bearing ester groups can produce highly substituted benzofuranones, where the final step is an acid-catalyzed ring closure. oregonstate.edu

The table below outlines common conditions for these transformations.

| Transformation | Reaction Type | Typical Conditions/Reagents | Product Type |

|---|---|---|---|

| Ring-Opening | Decarbonylation-Oxidation | Cs₂CO₃, THF, Heat | 2-Hydroxybenzophenones |

| Ring-Opening | Hydrolysis | Acid or Base | 2-Hydroxyphenylacetic acids |

| Ring-Closing | Intramolecular Cyclization | Acid catalyst (e.g., TFA, silica (B1680970) sulfonic acid) | Benzofuran-2(3H)-ones |

| Ring-Closing | Palladium-catalyzed Cyclization | Pd(II) catalyst, o-alkenyl/alkynyl phenols | Benzofuran (B130515) derivatives |

Tautomerism and Isomerism of 3-(Hydroxyimino)benzofuran-2(3H)-one

3-(Hydroxyimino)benzofuran-2(3H)-one can exist in multiple structural forms due to tautomerism and geometric isomerism.

Tautomerism: The compound exhibits two primary types of tautomerism:

Nitroso-Oxime Tautomerism: The hydroxyimino form is in equilibrium with its nitroso tautomer. Generally, for compounds with an α-hydrogen, the oxime form is significantly more stable than the nitroso form. echemi.comstackexchange.comembibe.com This stability is attributed to the greater strength of the C=N double bond compared to the N=O double bond, a consequence of the larger electronegativity difference between carbon and nitrogen. echemi.comyoutube.com

Keto-Enol Tautomerism: The lactone (keto) form of the benzofuranone ring can potentially tautomerize to its enol form, 3-nitroso-1-benzofuran-2-ol. The equilibrium between these forms can be influenced by solvent and electronic factors. wikipedia.org

The coexistence of these tautomeric forms means the compound can be named as 3-(hydroxyimino)benzofuran-2(3H)-one , 2,3-Benzofurandione, 3-oxime , or 3-nitroso-1-benzofuran-2-ol . researchgate.net

Geometric Isomerism: The C=N double bond of the hydroxyimino group is stereogenic, leading to the possibility of E and Z isomers. These geometric isomers arise from the relative orientation of the -OH group with respect to the benzofuranone ring. These forms are often stable enough to be separated and can exhibit different reactivity. wikipedia.orgnih.gov

Photochemical and Thermal Transformations of 3-(Hydroxyimino)benzofuran-2(3H)-one

The introduction of energy in the form of heat or light can induce significant transformations in the molecule.

Thermal Reactivity: Oximes can be thermally unstable and may decompose upon heating, which can be explosive under certain conditions. noaa.gov In the presence of acid catalysts, ketoximes can undergo the Beckmann rearrangement to form amides; this reaction can be highly exothermic. noaa.govwikipedia.org For the benzofuranone core, thermal reactions in the presence of specific reagents can lead to ring transformations. For instance, heating 3-arylbenzofuran-2(3H)-ones in THF promotes a decarbonylation-oxidation reaction. numberanalytics.com

Photochemical Reactivity: The oxime functional group is photoactive. Upon irradiation, oximes can isomerize between their E and Z forms or undergo N-O bond fragmentation to generate reactive iminyl radicals. nsf.gov These radicals are versatile intermediates that can participate in a variety of subsequent reactions, including intramolecular cyclizations or intermolecular couplings. nsf.govnih.gov The benzofuranone ring itself can also participate in photochemical reactions. Photoinduced ring-opening and subsequent thermal ring-closure reactions have been observed in related heterocyclic systems. researchgate.net While specific studies on 3-(hydroxyimino)benzofuran-2(3H)-one are limited, photochemical cycloaddition across the C2=C3 double bond of the benzofuran ring has been reported for other derivatives.

Mechanism of Action in Derivative Functionalization and Modification

The 3-(hydroxyimino)benzofuran-2(3H)-one scaffold is a valuable starting point for the synthesis of more complex, functionalized molecules. The inherent reactivity of both the oxime and the benzofuranone core guides these modifications.

The oxime group serves as a versatile handle for introducing new functionalities. It can be reduced to form primary amines, hydrolyzed back to a ketone, or rearranged to an amide via the Beckmann rearrangement. testbook.comwikipedia.org The nucleophilicity of the oxime allows for O-alkylation or O-acylation, creating oxime ethers and esters, which have distinct reactivity profiles, particularly in photocatalysis. nsf.gov

The benzofuranone core acts as a rigid scaffold onto which substituents can be added, often with high regioselectivity. oregonstate.edu The aromatic ring can undergo electrophilic substitution, while the carbon atom at the 3-position can be functionalized. For example, palladium-catalyzed C-H functionalization has been used to introduce aryl groups at the C3 position of related benzofuran systems. researchgate.net The entire benzofuranone unit can also act as a building block in multicomponent reactions to construct fused heterocyclic systems. nih.govnih.gov The mechanism often involves leveraging the existing functional groups to direct subsequent bond formations, leading to the efficient assembly of complex molecular architectures.

Structural Elucidation and Conformational Analysis of 3 Hydroxyimino Benzofuran 2 3h One Derivatives

Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The definitive structural confirmation of 3-(hydroxyimino)benzofuran-2(3H)-one and its derivatives relies on a combination of advanced spectroscopic methods. While specific data for the parent compound is not extensively published, the expected spectroscopic characteristics can be inferred from related benzofuranone and oxime-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the connectivity and spatial relationships of atoms within a molecule. While standard 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are indispensable for unambiguous assignments. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be critical in assigning the quaternary carbons of the benzofuranone core and the carbon of the oxime group. Comparison of ¹H NMR spectra can be used to distinguish between cis and trans isomers in related dihydrobenzofuran derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which in turn confirms its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of such polar compounds. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions.

A representative table of expected spectroscopic data for 3-(hydroxyimino)benzofuran-2(3H)-one is presented below, based on the analysis of similar compounds.

| Spectroscopic Data | Expected Values for 3-(Hydroxyimino)benzofuran-2(3H)-one |

| ¹H NMR (ppm) | Aromatic protons (4H, m), OH proton (1H, s) |

| ¹³C NMR (ppm) | Carbonyl carbon, C=N carbon, aromatic carbons |

| IR (cm⁻¹) | ~3600 (O-H), ~1811 (C=O, lactone), ~1665 (C=N) oregonstate.edunist.gov |

| HRMS (m/z) | Calculated for C₈H₅NO₃ [M+H]⁺ |

X-ray Crystallography and Solid-State Structure Analysis of 3-(Hydroxyimino)benzofuran-2(3H)-one

For example, the crystal structure of 3,3-dimethyl-2-benzofuran-1(3H)-one shows that the non-hydrogen atoms of the benzofuranone core are essentially planar. researchgate.net Similarly, the analysis of 3-(propan-2-ylidene)benzofuran-2(3H)-one reveals a highly planar structure. nih.gov It is therefore anticipated that the benzofuranone ring system in 3-(hydroxyimino)benzofuran-2(3H)-one would also be largely planar. The solid-state packing is likely to be influenced by hydrogen bonding involving the hydroxyimino group, potentially leading to the formation of dimers or extended networks.

Below is a table with representative crystallographic data for a related benzofuranone derivative.

| Crystallographic Data for a Benzofuranone Derivative | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å) |

| Bond Lengths (Å) | C-O (lactone), C=O, C=N |

| Bond Angles (º) | Angles within the furanone and benzene (B151609) rings |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Conformational Preferences and Dynamics of the Hydroxyimino Group and Benzofuran (B130515) Ring

The hydroxyimino group can exist in two geometric isomers, (E) and (Z), with respect to the C=N double bond. The relative stability of these isomers is influenced by steric and electronic factors. In the solid state, one isomer is typically favored, but in solution, an equilibrium between the two may exist. The energy barrier to rotation around the C=N bond is generally high, meaning that the isomers can often be distinguished and sometimes even isolated. nist.gov

The benzofuranone ring , being a fused five-membered ring, is subject to ring strain. While the benzene part of the molecule is planar, the five-membered furanone ring can adopt a slightly puckered conformation, such as an envelope or a twist form, to alleviate this strain. libretexts.org However, the presence of sp²-hybridized atoms (the carbonyl carbon and the oximated carbon) favors a more planar conformation. The degree of puckering can be influenced by the substituents on the ring. nih.govnih.gov The dynamics of the ring, including the potential for ring-opening reactions, can be studied using time-resolved spectroscopic techniques. nist.gov

Chiral Properties and Optical Activity in Asymmetric 3-(Hydroxyimino)benzofuran-2(3H)-one Derivatives

Chirality, or "handedness," is a key consideration in the study of many biologically active molecules. While 3-(hydroxyimino)benzofuran-2(3H)-one itself is achiral, the introduction of a substituent at the 3-position can create a stereocenter, leading to the existence of enantiomers.

The synthesis of chiral derivatives of 3-(hydroxyimino)benzofuran-2(3H)-one would require an enantioselective synthesis approach. This could involve the use of a chiral catalyst, a chiral auxiliary, or a chiral starting material. For example, a chiral phosphoric acid has been used to catalyze the enantioselective synthesis of benzofuran derivatives. nih.gov The development of such synthetic methods is crucial for accessing optically pure enantiomers for further study.

Optical activity is the property of a chiral molecule to rotate the plane of polarized light. mdpi.comrsc.org The specific rotation of a chiral derivative of 3-(hydroxyimino)benzofuran-2(3H)-one would be a key parameter for its characterization and would be equal in magnitude but opposite in sign for the two enantiomers. The study of the optical properties of these compounds is important for understanding their interaction with other chiral molecules, such as biological receptors.

Theoretical and Computational Investigations of 3 Hydroxyimino Benzofuran 2 3h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of molecules like 3-(Hydroxyimino)benzofuran-2(3H)-one. These methods involve solving the Schrödinger equation for a given molecule to determine its electronic distribution and energy levels.

Molecular Geometry and Electronic Properties: The first step in these investigations is typically a geometry optimization, where the molecule's structure is adjusted to find its lowest energy conformation. For related benzofuran (B130515) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311G(d,p). nih.govrsc.org Once the optimized geometry is obtained, a range of electronic properties can be calculated.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. epstem.net

Reactivity Descriptors: From HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to where the molecule is likely to interact with other chemical species. researchgate.net For 3-(Hydroxyimino)benzofuran-2(3H)-one, the oxygen atoms of the carbonyl and hydroxylamino groups, along with the nitrogen atom, are expected to be key nucleophilic sites.

Illustrative Electronic Properties of a Related Benzofuran Derivative The following table presents calculated electronic properties for 1-benzofuran-2-carboxylic acid, a structurally related compound, demonstrating the type of data generated in such studies. researchgate.net

| Property | Calculated Value (eV) |

| EHOMO | -6.366 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.734 |

| Ionization Potential (I) | 6.366 |

| Electron Affinity (A) | 1.632 |

| Chemical Potential (µ) | -3.999 |

| Chemical Hardness (η) | 2.367 |

| Electrophilicity (ω) | 3.374 |

Data derived from DFT calculations on 1-benzofuran-2-carboxylic acid. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving benzofuranone derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction and determine the most favorable pathway.

Investigating Reaction Mechanisms: For benzofuran derivatives with antioxidant potential, DFT has been used to study the viability of different free radical scavenging mechanisms. nih.govrsc.org The primary mechanisms investigated include:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to a radical. The feasibility of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the relevant X-H bond (e.g., the O-H bond in the hydroxyimino group).

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. This pathway is evaluated using the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by the transfer of an electron from the resulting anion. This mechanism's favorability is determined by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

DFT studies on related phenolic benzofurans show that the preferred mechanism is highly dependent on the environment. rsc.org The HAT mechanism is often favored in the gas phase and non-polar solvents, while the SPLET mechanism can become dominant in polar solvents that stabilize the anionic intermediate. nih.govrsc.org

Transition State Analysis: Beyond thermodynamics, DFT can be used to explore the kinetics of a reaction by locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (ΔG#), which is critical for determining the reaction rate. For example, kinetic investigations of the reaction between benzofuran–stilbene hybrids and hydroperoxyl radicals have used DFT to calculate activation energies and rate constants, identifying the most reactive sites on the molecule. rsc.org Such analyses would be invaluable for understanding the reactivity of the hydroxyimino group in 3-(Hydroxyimino)benzofuran-2(3H)-one.

Illustrative Thermodynamic Data for Antioxidant Mechanisms of a Benzofuran-Stilbene Hybrid

| Parameter | Solvent | 4'-OH (kcal/mol) | 3-OH (kcal/mol) | 5-OH (kcal/mol) |

| BDE | Gas | 82.5 | 88.0 | 88.5 |

| IP | Gas | 129.5 | 129.5 | 129.5 |

| PA | Acetone | 26.6 | 34.6 | 35.1 |

Data adapted from a DFT study on a benzofuran–stilbene hybrid, illustrating how different hydroxyl group positions influence parameters for antioxidant activity. rsc.org

Molecular Docking Simulations with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), which is typically a protein or enzyme. This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-receptor interactions.

Docking of Benzofuranone Analogues: While direct docking studies on 3-(Hydroxyimino)benzofuran-2(3H)-one are not widely published, numerous studies on related benzofuran and benzofuranone derivatives highlight the potential of this scaffold to interact with various enzymes. These studies provide a blueprint for how the target compound might be investigated. For instance, benzofuran hybrids have been docked into the active sites of targets such as p38α MAP kinase, nih.gov Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β), nih.gov and Sortase A. researchgate.net

The docking process involves placing the ligand in various conformations within the receptor's binding pocket and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. The analysis of the best-scoring pose reveals key molecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity, often involving backbone or side-chain atoms of amino acids like glutamic acid, leucine, and arginine. nih.govresearchgate.net

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

π-π Stacking: Interactions between aromatic rings.

For 3-(Hydroxyimino)benzofuran-2(3H)-one, the hydroxyimino and lactone carbonyl groups would be expected to act as key hydrogen bond donors and acceptors, anchoring the molecule within a target's active site.

Illustrative Docking Results for Benzofuran Derivatives Against Protein Kinases

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (via H-bonds) |

| Oxindole-Benzofuran Hybrid 5f | CDK2 | -8.45 | Leu83, Glu81 |

| Oxindole-Benzofuran Hybrid 5f | GSK-3β | -8.97 | Val135, Asp133 |

| Furochromone Derivative VIa | p38α MAP Kinase | -8.11 | Met109, Gly110 |

Data adapted from molecular docking studies on related heterocyclic systems. nih.govnih.gov

Molecular Dynamics Simulations of 3-(Hydroxyimino)benzofuran-2(3H)-one in Aqueous and Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking and quantum mechanics. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of a compound like 3-(Hydroxyimino)benzofuran-2(3H)-one over time, revealing its conformational flexibility, stability, and interactions with its environment.

Simulation in Aqueous Environments: To understand how the compound behaves in a physiological context, it can be simulated in a box of water molecules. Various water models, such as TIP3P or SPC/E, are used to represent the solvent. rug.nl Such simulations can reveal the structure of the hydration shell around the solute, quantifying the number and lifetime of hydrogen bonds between the compound and surrounding water molecules. researchgate.net This is particularly relevant for understanding solubility and the role of water in mediating interactions with biological targets.

Simulation in Biological Environments: To study how the compound might interact with or permeate a cell membrane, it can be embedded in a simulated lipid bilayer. nih.gov These complex simulations can predict the compound's preferred location and orientation within the membrane, its effect on membrane properties (e.g., thickness and fluidity), and the energetic barrier to its transport across the membrane.

Analysis of MD Trajectories: The output of an MD simulation is a trajectory file containing the positions, velocities, and forces of all atoms over time. Analysis of this trajectory can yield valuable information:

Root Mean Square Deviation (RMSD): Calculated for the compound or a protein-ligand complex to assess structural stability over the simulation time. A stable RMSD suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the solute and solvent or a ligand and its receptor, indicating the stability of key interactions.

MD simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecular interactions, which is essential for a complete understanding of a molecule's biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for 3-(Hydroxyimino)benzofuran-2(3H)-one Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a compound like 3-(Hydroxyimino)benzofuran-2(3H)-one, QSAR studies would be performed on a set of its analogues to guide the design of new derivatives with enhanced potency. nih.gov

The QSAR Process: Developing a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds (analogues) with experimentally measured biological activity (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional, topological, physicochemical (like logP), or quantum chemical (like HOMO/LUMO energies).

Model Building: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a Q² or R²cv value) and external validation (using a test set of compounds not included in model training). mdpi.com

A statistically robust QSAR model (typically with high R² and Q² values) can be used to predict the activity of new, unsynthesized analogues and to provide insight into the structural features that are most important for activity. For example, a QSAR study on benzofuran-based vasodilators found that descriptors related to molecular shape and electronic properties were key for activity. mdpi.com

Illustrative 2D-QSAR Model for Vasodilator Activity of Benzofuran Hybrids

A study on 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids developed the following 2D-QSAR model for vasodilator activity: mdpi.com

pIC50 = -0.015 * (DPSA-3) + 0.170 * (MAXDP) - 0.0003 * (Jhetp) - 0.040 * (VE2_B(p)) + 0.388

Statistical Validation: N = 24, R² = 0.816, R²cv(OO) = 0.731, F = 21.103, s² = 6.191 × 10-8

This equation shows how descriptors related to polar surface area (DPSA-3), charge distribution (MAXDP), molecular connectivity (Jhetp), and electronic properties (VE2_B(p)) influence the biological activity. Such models provide a rational basis for modifying the lead structure to improve its therapeutic potential.

Structure Activity Relationship Sar Studies of 3 Hydroxyimino Benzofuran 2 3h One Derivatives for Biological Research

Design and Synthesis of Chemically Modified 3-(Hydroxyimino)benzofuran-2(3H)-one Analogues

The foundation for creating a library of 3-(hydroxyimino)benzofuran-2(3H)-one analogues lies in the efficient synthesis of the core benzofuran-2(3H)-one scaffold, followed by the introduction of the hydroxyimino group. A common and versatile method for the synthesis of the benzofuran-2(3H)-one core involves the intramolecular cyclization of substituted 2-hydroxyphenylacetic acids. yakhak.org This approach allows for the incorporation of a variety of substituents on the benzene (B151609) ring, which is crucial for subsequent SAR studies.

Once the desired benzofuran-2(3H)-one is obtained, the key step is the introduction of the hydroxyimino group at the 3-position. A plausible and widely used method for this transformation is the nitrosation of the active methylene (B1212753) group at the C3 position. This is typically achieved by reacting the benzofuran-2(3H)-one with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), under appropriate conditions. This reaction proceeds through the formation of a nitroso intermediate, which then tautomerizes to the more stable hydroxyimino (oxime) form. oregonstate.edu The reaction conditions can often be controlled to favor the formation of the desired product.

The synthesis of various analogues for SAR studies involves the use of appropriately substituted starting materials. For example, to explore the effect of substituents on the aromatic ring, a range of substituted phenols can be used as precursors in the initial synthesis of the benzofuran-2(3H)-one scaffold. oregonstate.edu Furthermore, the oxime functionality itself can be chemically modified, for instance, by O-alkylation or O-acylation, to explore the impact of these modifications on biological activity. nih.gov

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of 3-(Hydroxyimino)benzofuran-2(3H)-one Analogues

Step 1: Synthesis of Benzofuran-2(3H)-one Derivatives Starting with a substituted phenol (B47542), a Friedel-Crafts reaction with an appropriate reagent, followed by cyclization, can yield the benzofuran-2(3H)-one core. For instance, reaction with methyl 2-chloro-2-(methylthio)acetate can be employed. yakhak.org

Step 2: Oximation The resulting benzofuran-2(3H)-one is then subjected to nitrosation at the C3 position using a source of nitrous acid to yield the target 3-(hydroxyimino)benzofuran-2(3H)-one derivatives.

Exploration of Substituent Effects on Biological Activity Profiles (In Vitro)

The biological activity of 3-(hydroxyimino)benzofuran-2(3H)-one derivatives is profoundly influenced by the nature and position of substituents on the benzofuran (B130515) ring. In vitro screening of a library of these analogues against various biological targets, such as enzymes or cell lines, is essential to delineate these relationships. While specific data for a broad series of 3-(hydroxyimino)benzofuran-2(3H)-one derivatives is not extensively available in the public domain, we can infer potential SAR trends based on studies of related benzofuran and oxime-containing compounds. mdpi.comnih.gov

For instance, in studies of other benzofuran derivatives, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), alkyl groups) at different positions of the benzene ring has been shown to modulate activities such as anticancer and antimicrobial effects. mdpi.comnih.govnih.gov It is hypothesized that these substituents influence the molecule's lipophilicity, electronic distribution, and ability to form key interactions with the target protein.

A hypothetical data table illustrating potential in vitro screening results is presented below. This table is for illustrative purposes to demonstrate how SAR data for this class of compounds could be organized and interpreted.

Table 1: Hypothetical In Vitro Biological Activity of Substituted 3-(Hydroxyimino)benzofuran-2(3H)-one Analogues

| Compound ID | Substituent (R) | Position | Biological Activity (IC₅₀, µM) - Target X | Biological Activity (IC₅₀, µM) - Target Y |

| 1 | H | - | >100 | >100 |

| 2a | 5-Cl | 5 | 25.3 | 45.1 |

| 2b | 6-Cl | 6 | 30.1 | 52.8 |

| 2c | 7-Cl | 7 | 15.8 | 28.9 |

| 3a | 5-NO₂ | 5 | 10.5 | 18.7 |

| 3b | 6-NO₂ | 6 | 12.1 | 22.4 |

| 4a | 5-OCH₃ | 5 | 55.6 | 78.3 |

| 4b | 7-OCH₃ | 7 | 48.2 | 65.5 |

| 5 | 5,7-diCl | 5,7 | 8.2 | 15.4 |

From this hypothetical data, one could infer that:

The unsubstituted parent compound 1 is inactive.

The introduction of a chlorine atom (compounds 2a-c ) generally enhances activity, with the position of the substituent being important.

A nitro group (compounds 3a-b ) appears to be more beneficial for activity than a chloro group.

Electron-donating methoxy groups (compounds 4a-b ) are less favorable for activity compared to electron-withdrawing groups.

Disubstitution with chlorine at positions 5 and 7 (compound 5 ) leads to the most potent analogue in this hypothetical series.

Identification of Key Pharmacophoric Features within the 3-(Hydroxyimino)benzofuran-2(3H)-one Scaffold

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For the 3-(hydroxyimino)benzofuran-2(3H)-one scaffold, several key pharmacophoric features can be identified based on its structure and by analogy to other bioactive molecules. nih.gov

The core pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The hydroxyimino group is a versatile feature, with the oxygen atom capable of acting as a hydrogen bond acceptor and the hydroxyl proton as a hydrogen bond donor.

An Aromatic Ring: The benzene ring provides a hydrophobic surface for van der Waals or π-π stacking interactions with aromatic amino acid residues in a binding pocket.

Substituent Positions: The positions on the benzene ring (e.g., C5, C6, C7) represent vectors where substituents can be placed to probe for additional interactions, such as hydrophobic pockets or further hydrogen bonding opportunities.

Figure 1: Potential Pharmacophoric Features of the 3-(Hydroxyimino)benzofuran-2(3H)-one Scaffold (A diagram illustrating the key features: hydrogen bond acceptor at the carbonyl, hydrogen bond donor/acceptor at the oxime, and the aromatic ring with potential substituent points.)

The relative importance of these features would be determined through comprehensive SAR studies and computational modeling.

Stereochemical Influences on Structure-Activity Relationships

It is well-documented in medicinal chemistry that stereoisomers of a drug can exhibit vastly different biological activities. One isomer may be highly active, while the other is significantly less active or even inactive. This is because the precise three-dimensional arrangement of atoms is critical for optimal interaction with a chiral biological target like a protein or enzyme.

For 3-(hydroxyimino)benzofuran-2(3H)-one derivatives, it is crucial to separate and individually test the E and Z isomers to fully understand the SAR. The synthesis of oximes often results in a mixture of isomers, which may require specific purification techniques, such as chromatography, to isolate. In some cases, stereoselective synthetic methods can be developed to favor the formation of one isomer over the other.

Table 2: Hypothetical Biological Activity of E/Z Isomers

| Compound ID | Isomer | Biological Activity (IC₅₀, µM) |

| 5a-E | E | 5.2 |

| 5a-Z | Z | 89.5 |

| 5b-E | E | 7.8 |

| 5b-Z | Z | 120.3 |

This hypothetical data suggests that the E-isomer is significantly more potent than the Z-isomer, highlighting the importance of stereochemistry in the biological activity of this class of compounds.

Ligand-Based and Structure-Based Drug Design Strategies for 3-(Hydroxyimino)benzofuran-2(3H)-one

Both ligand-based and structure-based drug design strategies can be powerfully applied to optimize the biological activity of 3-(hydroxyimino)benzofuran-2(3H)-one derivatives.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods are invaluable. These approaches rely on the analysis of a set of molecules known to be active.

Quantitative Structure-Activity Relationship (QSAR): By building a statistically significant correlation between the physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors) of a series of analogues and their biological activities, QSAR models can predict the activity of novel, unsynthesized compounds. This allows for the prioritization of synthetic targets that are most likely to be active. researchgate.net

Pharmacophore Modeling: As discussed in section 6.3, a pharmacophore model can be generated based on the common structural features of active compounds. This model can then be used to virtually screen large compound libraries to identify new molecules with diverse chemical scaffolds that fit the pharmacophore and are therefore likely to be active. nih.gov

Structure-Based Drug Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), structure-based drug design becomes a powerful tool.

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand within the binding site of a target protein. researchgate.netnih.gov By docking a library of 3-(hydroxyimino)benzofuran-2(3H)-one analogues into the active site, researchers can visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. This information can guide the design of new analogues with improved complementarity to the binding site, leading to enhanced potency and selectivity. For example, if docking studies reveal an unoccupied hydrophobic pocket near the C6 position of the benzofuran ring, analogues with appropriate hydrophobic substituents at this position can be designed and synthesized.

The iterative application of these design strategies, coupled with chemical synthesis and biological evaluation, is a proven approach for the development of potent and selective drug candidates based on the 3-(hydroxyimino)benzofuran-2(3H)-one scaffold.

Biological Activity Research of 3 Hydroxyimino Benzofuran 2 3h One and Its Derivatives in Vitro and Mechanistic Focus

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Hydrolases)

Derivatives of the benzofuran (B130515) scaffold have demonstrated significant enzyme inhibitory activity. For instance, a series of benzofuran derivatives were synthesized and evaluated as selective inhibitors of SIRT2, a member of the sirtuin family of protein deacetylases. These compounds exhibited inhibitory activity against SIRT2 at the micromolar level, with selectivity over SIRT1 and SIRT3. dntb.gov.ua The most potent compound in this series showed an IC50 value of 3.81 µM. dntb.gov.ua

In another study, novel 3-aminobenzofuran derivatives were designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Many of these compounds showed potent inhibitory activity against both enzymes. nih.gov The most active compound, featuring a 2-fluorobenzyl moiety, displayed mixed-type inhibition of AChE. nih.gov

Furthermore, benzofuran-3(2H)-one derivatives have been identified as novel inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2). High-throughput screening led to the discovery of a moderate DRAK2 inhibitor with an IC50 value of 3.15 μM. Subsequent optimization resulted in compounds with significantly improved potency, with IC50 values as low as 0.25 μM. researchgate.net

Table 1: Enzyme Inhibition by Benzofuran Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Benzofuran derivatives | SIRT2 | Selective inhibition with IC50 values in the micromolar range (e.g., 3.81 µM). | dntb.gov.ua |

| 3-Aminobenzofuran derivatives | AChE and BuChE | Potent dual inhibitors. | nih.gov |

Receptor Binding and Modulation Assays (e.g., G-Protein Coupled Receptors, Nuclear Receptors)

The benzofuran nucleus has been utilized to develop ligands for various receptors, including G-protein coupled receptors (GPCRs). A series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov Functional activity was confirmed using γ-[35S]GTP binding assays, a standard method for evaluating GPCR agonist activity. nih.gov

Additionally, 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines have been evaluated as ligands for histamine (B1213489) H3 and H4 receptors (H3R and H4R). These compounds displayed micromolar affinity for both receptors, with a general preference for H3R. nih.govresearchgate.net The phenyl-substituted derivative, LINS01005, showed the highest affinity for H4R within the tested series. nih.govresearchgate.net

Cell-Based Assays for Specific Biological Pathways (e.g., Apoptosis Induction in Cancer Cell Lines, Neuroinflammation Modulation in Glial Cells)

Benzofuran derivatives have shown promising results in various cell-based assays, particularly in the context of cancer and neurodegenerative diseases.

Apoptosis Induction in Cancer Cell Lines: Several studies have highlighted the pro-apoptotic effects of benzofuran derivatives in cancer cells. Bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to induce apoptosis in leukemia cell lines (K562 and MOLT-4). nih.gov The proposed mechanisms include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspases. nih.gov For example, certain benzofuran derivatives were found to increase the levels of executive caspases 3 and 7 in K562 cells. nih.gov Other benzofuran derivatives have been reported to induce apoptosis in human chondrosarcoma cells through ROS generation and dysfunction of the mitochondria and endoplasmic reticulum. nih.gov

Neuroinflammation and Neuroprotection: In the context of neurodegeneration, 3,3-disubstituted-3H-benzofuran-2-one derivatives have been investigated for their antioxidant and neuroprotective properties in a cellular model using differentiated SH-SY5Y cells. mdpi.comnih.gov These compounds were found to reduce intracellular ROS levels and protect the cells from catechol-induced cell death. mdpi.comnih.gov Notably, one of the derivatives was shown to boost the expression of heme oxygenase-1 (HO-1), a key enzyme in the antioxidant defense mechanism. mdpi.comnih.gov

Antimicrobial Activity Studies Against Specific Pathogens (In Vitro)

The antimicrobial potential of benzofuran derivatives has been evaluated against a range of bacterial and fungal pathogens.

In one study, newly synthesized 3-substituted isobenzofuran-1(3H)-one derivatives were screened for their in vitro activity against Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Candida albicans (fungus). The results indicated that all tested compounds exhibited antifungal activity, and they also showed good antibacterial activity against the tested strains. imjst.org

Another study focused on (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. nih.gov These compounds were tested against a panel of microorganisms including S. aureus, S. epidermidis, E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and C. albicans. One derivative, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime, was found to be the most active against S. aureus. Several other derivatives in this series showed strong antimicrobial effects against C. albicans. nih.gov

(Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have also been assessed for their antiplasmodial activity against Plasmodium falciparum. These compounds showed potent activity against both drug-sensitive and multidrug-resistant strains. nih.gov

Table 2: In Vitro Antimicrobial Activity of Benzofuran Derivatives

| Compound Class | Tested Pathogens | Notable Activity | Reference |

|---|---|---|---|

| 3-Substituted isobenzofuran-1(3H)-one derivatives | E. coli, S. aureus, C. albicans | Good antibacterial and antifungal activity. | imjst.org |

| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives | S. aureus, C. albicans | Most active derivative against S. aureus. Strong activity against C. albicans. | nih.gov |

Antiviral Activity Investigations (In Vitro)

The antiviral properties of benzofuran derivatives have also been explored. A study on new benzofuran derivatives revealed specific activity against certain RNA viruses. nih.gov For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were active against the respiratory syncytial virus in HeLa cells. Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, showed activity against the influenza A virus in MDCK cells. nih.gov

Anti-inflammatory and Immunomodulatory Effects (Cellular Models)

Benzofuran derivatives have been investigated for their anti-inflammatory and immunomodulatory activities in various cellular models.

A study on piperazine/benzofuran hybrids demonstrated their ability to inhibit the production of nitric oxide (NO) in RAW-264.7 macrophage cells, with one compound showing an IC50 of 52.23 µM. mdpi.com This compound also downregulated the secretion of pro-inflammatory factors such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

As mentioned previously, 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which act as H4R ligands, have shown anti-inflammatory activity. nih.govresearchgate.net The compound LINS01005 was found to reduce eosinophil counts in a murine asthma model and decrease the expression of COX-2. nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Action in Biological Systems (e.g., Protein-Protein Interactions, Gene Expression Modulation)

Research into the molecular mechanisms of action of benzofuran derivatives has revealed their influence on various cellular processes, including protein-protein interactions and gene expression.

The anti-inflammatory effects of certain piperazine/benzofuran hybrids have been linked to the modulation of the NF-κB and MAPK signaling pathways. These compounds were shown to inhibit the phosphorylation of IκBα, p65, ERK, JNK, and P38 in a dose-dependent manner. mdpi.com

In the context of neuroprotection, 3,3-disubstituted-3H-benzofuran-2-one derivatives were found to modulate the expression of the antioxidant enzyme HO-1 at the mRNA level. mdpi.comnih.gov This suggests a mechanism of action that involves the transcriptional regulation of cytoprotective genes.

Furthermore, the interaction of benzofuran derivatives with serum albumins has been studied to understand their potential as drug delivery systems. nih.govencyclopedia.pub These studies, using techniques like circular dichroism and fluorescence spectroscopy, have shown that benzofurans can bind to proteins like bovine serum albumin (BSA), leading to conformational changes in the protein's secondary structure. nih.govencyclopedia.pub This indicates a capacity for protein-ligand interactions that could be relevant to their biological activities.

Finally, some benzofuran derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the modulation of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria. nih.govresearchgate.net

Pharmacological Research and Mechanistic Insights for 3 Hydroxyimino Benzofuran 2 3h One Preclinical in Vitro Focus

Investigation of Target Specificity and Selectivity in Biological Systems

Information regarding the specific biological targets of 3-(Hydroxyimino)benzofuran-2(3H)-one and its selectivity for these targets is not available in published literature. Determining target specificity is a critical early step in drug discovery to understand the compound's mechanism of action and potential for off-target effects.

In Vitro Metabolism and Biotransformation Studies of 3-(Hydroxyimino)benzofuran-2(3H)-one

There are no specific in vitro metabolism or biotransformation studies for 3-(Hydroxyimino)benzofuran-2(3H)-one. Such studies, often utilizing liver microsomes or hepatocytes, are essential to identify metabolic pathways and potential drug-drug interactions. criver.comoaepublish.com The metabolic fate of a compound significantly influences its efficacy and safety profile. srce.hr

Membrane Permeability and Transport Studies in Cellular Models

Data on the membrane permeability and transport mechanisms of 3-(Hydroxyimino)benzofuran-2(3H)-one in cellular models, such as Caco-2 cells for intestinal absorption, are not documented. These studies are vital for predicting a drug's oral bioavailability. mdpi.com

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and In Vitro Assays

A comprehensive in vitro ADME profile for 3-(Hydroxyimino)benzofuran-2(3H)-one has not been published. This would typically include data on solubility, lipophilicity, plasma protein binding, and metabolic stability, which are fundamental parameters in assessing a compound's drug-like properties. sygnaturediscovery.comcriver.comnih.gov

Pharmacokinetic Modeling from In Vitro Data

Without the foundational in vitro ADME data, it is not possible to construct a pharmacokinetic model to predict the compound's behavior in vivo. nih.goveur.nl Pharmacokinetic modeling is a powerful tool used to translate preclinical data into potential clinical scenarios.

Advanced Analytical Methodologies in Research for 3 Hydroxyimino Benzofuran 2 3h One

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) would be a primary tool for the quantification and purity assessment of 3-(Hydroxyimino)benzofuran-2(3H)-one. A reversed-phase HPLC method would likely be effective, utilizing a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector, set to a wavelength where the compound exhibits maximum absorbance, which would be determined by a preliminary UV-Vis spectral analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of this compound, although its thermal stability and volatility would need to be considered. Derivatization to a more volatile and thermally stable analogue, for instance, by silylating the hydroxyl group of the oxime, might be necessary to achieve good chromatographic performance and prevent degradation in the injector or column. The mass spectrometer would provide detailed structural information based on the fragmentation pattern of the molecule upon electron impact ionization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the most powerful and sensitive technique for the detection and quantification of 3-(Hydroxyimino)benzofuran-2(3H)-one in complex matrices, such as biological fluids or environmental samples. An LC method similar to that for HPLC would be coupled to a tandem mass spectrometer. Using techniques like electrospray ionization (ESI), the compound would be ionized, and specific precursor-to-product ion transitions would be monitored in Multiple Reaction Monitoring (MRM) mode, affording high selectivity and low limits of detection.

Illustrative Chromatographic Data (Hypothetical)

| Parameter | HPLC | GC-MS (after derivatization) | LC-MS/MS |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient) | Helium | Acetonitrile:Water with 0.1% Formic Acid (gradient) |

| Retention Time | ~5.2 min | ~12.8 min | ~4.1 min |

| Detection | UV at 280 nm | Mass Spectrometry (EI) | Mass Spectrometry (ESI-MRM) |

| Key Mass Transitions | N/A | m/z (e.g., parent ion, key fragments) | e.g., [M+H]+ → fragment 1, fragment 2 |

Spectroscopic Methods for Real-Time Monitoring of Reactions and Biological Interactions

There are no specific published studies on the use of real-time spectroscopic methods for 3-(Hydroxyimino)benzofuran-2(3H)-one. Nevertheless, these techniques are invaluable for studying reaction kinetics and biomolecular interactions.

For monitoring a chemical reaction involving this compound, UV-Visible (UV-Vis) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy could be utilized. If the reaction involves a change in the chromophore of the molecule, the reaction progress can be followed by monitoring the change in absorbance at a specific wavelength over time. For more detailed mechanistic insights, in-situ NMR spectroscopy could track the disappearance of reactant signals and the appearance of product signals in real-time, providing a wealth of structural and kinetic information.

To study its interaction with a biological target, such as a protein, fluorescence spectroscopy could be employed if the target has intrinsic fluorescence (from tryptophan or tyrosine residues) that is quenched or enhanced upon binding of the compound. Alternatively, changes in the UV-Vis spectrum of the compound upon binding could be monitored.

Biophysical Techniques for Studying Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No biophysical studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been reported for 3-(Hydroxyimino)benzofuran-2(3H)-one. These methods are the gold standard for characterizing the binding of a small molecule (ligand) to a larger biological molecule (target).

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. For 3-(Hydroxyimino)benzofuran-2(3H)-one, a putative protein target would be immobilized, and the compound would be flowed over the chip at various concentrations. The resulting sensorgrams would allow for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In a hypothetical ITC experiment, a solution of 3-(Hydroxyimino)benzofuran-2(3H)-one would be titrated into a solution containing the target protein. The resulting heat changes would be measured to determine the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, namely the enthalpy (ΔH) and entropy (ΔS) changes.

Illustrative Biophysical Interaction Data (Hypothetical)

| Technique | Parameter Measured | Typical Value |

| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 1 x 10^5 M^-1s^-1 |

| Dissociation Rate (kd) | 1 x 10^-3 s^-1 | |

| Dissociation Constant (KD) | 10 µM | |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.1 |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | 2.1 cal/mol·K |

Radioisotopic Labeling and Tracing in Research Applications

Research involving the radioisotopic labeling of 3-(Hydroxyimino)benzofuran-2(3H)-one has not been documented in the public domain. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.

For tracing studies, 3-(Hydroxyimino)benzofuran-2(3H)-one could be synthesized with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H) , incorporated into its structure. The labeled compound would then be administered to an in vitro or in vivo model system. By tracking the radioactivity, researchers could quantify the compound and its metabolites in various tissues and fluids over time. Techniques such as liquid scintillation counting and accelerator mass spectrometry are used for the detection and quantification of the radioisotope. This would provide invaluable information on the pharmacokinetic profile and metabolic fate of the molecule.

Future Research Directions and Unexplored Avenues for 3 Hydroxyimino Benzofuran 2 3h One

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of benzofuran (B130515) derivatives has traditionally involved methods that are often hampered by harsh conditions, low chemoselectivity, or the need for tedious starting material preparation. chemistryviews.org Future research must prioritize the development of green and sustainable synthetic routes to 3-(Hydroxyimino)benzofuran-2(3H)-one. The principles of green chemistry—such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents—should guide this research. nih.govrsc.org

Promising strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption. Research has demonstrated its utility in producing benzofuran-3(2H)-ones, offering a pathway that could be optimized for the synthesis of the target oxime. researchgate.net

Catalytic Approaches: The use of catalysts can improve reaction efficiency and reduce waste. Future work could explore various catalytic systems, such as copper or palladium-based catalysts for C-O bond formation, or Brønsted-acid-mediated cyclizations. nih.gov Developing a one-pot reaction that couples the formation of the benzofuranone ring with the subsequent oximation would be a significant advancement. rsc.org

Visible-Light Photoredox Catalysis: This emerging field offers a sustainable method for forging chemical bonds under mild conditions, potentially providing novel routes to the benzofuranone core or for functionalizing the molecule. mdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a critical goal. researchgate.net

Below is a table summarizing potential sustainable synthetic strategies applicable to 3-(Hydroxyimino)benzofuran-2(3H)-one.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, improved purity. researchgate.net | Optimization of temperature, pressure, and reaction time for the cyclization and oximation steps. |

| Metal-Catalyzed Cyclization (e.g., Cu, Pd) | High efficiency, broad substrate scope, good functional group tolerance. nih.gov | Development of recyclable catalysts; minimizing metal leaching into the final product. |

| Brønsted-Acid-Mediated Reactions | Use of less toxic and cheaper catalysts compared to heavy metals. nih.gov | Screening of various solid and liquid Brønsted acids for optimal activity and selectivity. |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high selectivity, use of sustainable energy source. mdpi.com | Identification of suitable photosensitizers and reaction pathways for benzofuranone synthesis. |

Exploration of New Biological Targets and Therapeutic Areas (In Vitro)

Benzofuran derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. nih.govnih.gov The oxime functional group is also a key feature in many bioactive compounds, known to interact with various enzymes. nih.gov However, the full therapeutic potential of 3-(Hydroxyimino)benzofuran-2(3H)-one remains largely untapped. Future in vitro research should focus on systematic screening against a diverse panel of biological targets.

Key areas for exploration include:

Oncology: Benzofuran scaffolds have shown promise as inhibitors of targets like Pin1 (peptidyl-prolyl cis-trans isomerase), VEGFR-2, and sirtuins (e.g., SIRT2), all of which are implicated in cancer progression. nih.govmdpi.com The oxime moiety itself can target kinases crucial for cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and FMS-like tyrosine kinase-3 (FLT3). nih.gov A logical next step is to screen 3-(Hydroxyimino)benzofuran-2(3H)-one against these specific kinase and enzyme families.

Neurodegenerative Diseases: Oxidative stress is a key pathological feature of neurodegenerative disorders. mdpi.com Given that some benzofuran-2-one derivatives have demonstrated antioxidant capacity and the ability to modulate protective pathways like the Heme Oxygenase-1 (HO-1) system in neuronal cell models, investigating this compound for neuroprotective effects is a compelling avenue. mdpi.com

Inflammatory Disorders: Several kinases targeted by oximes, such as CDKs and Glycogen Synthase Kinase-3 (GSK-3), also play regulatory roles in inflammation. nih.gov Therefore, evaluating the anti-inflammatory potential of 3-(Hydroxyimino)benzofuran-2(3H)-one in cellular models of inflammation by measuring its effect on pro-inflammatory cytokine production is warranted.

The following table outlines potential biological targets for future in vitro investigation.

| Therapeutic Area | Potential Molecular Target(s) | Rationale / Supporting Evidence |

| Oncology | Aurora Kinases, CDKs, FLT3, SIRT2, Pin1, VEGFR-2 | Oxime and benzofuran scaffolds are known inhibitors of these cancer-relevant enzymes and receptors. nih.govnih.govmdpi.com |

| Neuroprotection | Heme Oxygenase-1 (HO-1), Nrf2 pathway | Benzofuran-2-ones can reduce intracellular ROS and modulate antioxidant defense mechanisms. mdpi.com |

| Anti-inflammatory | GSK-3, Cytokine pathways (e.g., NF-κB) | Oxime-containing compounds can target kinases that regulate inflammatory responses. nih.gov |

| Infectious Diseases | Bacterial or Fungal-specific enzymes | Benzofuran derivatives have shown broad antimicrobial activity, meriting screening against pathogenic microbes. nih.gov |

Integration of Artificial Intelligence and Machine Learning in 3-(Hydroxyimino)benzofuran-2(3H)-one Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. nih.govresearchgate.net Integrating these computational tools into the research pipeline for 3-(Hydroxyimino)benzofuran-2(3H)-one could unlock its potential more efficiently.

Future research should leverage AI/ML for:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives of 3-(Hydroxyimino)benzofuran-2(3H)-one before they are synthesized. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable drug-like properties.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis software can propose novel and efficient synthetic routes to the target molecule and its analogs. nih.govdigitellinc.com These programs can analyze vast reaction databases to identify pathways that are more sustainable or cost-effective than those designed by human chemists alone.

Virtual Screening and Target Identification: ML models can screen massive compound libraries in silico against structural models of biological targets to identify potential binding interactions. researchgate.net This can help prioritize which in vitro assays are most likely to yield positive results and can even suggest entirely new biological targets for the compound.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 3-(Hydroxyimino)benzofuran-2(3H)-one scaffold, optimized for binding to a specific target or for desired pharmacokinetic properties.

| AI/ML Application | Objective | Potential Impact |

| QSAR Analysis | Predict biological activity and properties of derivatives. nih.gov | Prioritizes synthesis of the most promising compounds, saving time and resources. |

| Retrosynthesis Planning | Design optimal and sustainable synthetic routes. nih.gov | Accelerates synthesis and reduces chemical waste. |

| Virtual Screening | Identify likely biological targets from large databases. researchgate.net | Focuses in vitro testing on the most relevant targets. |

| Generative Modeling | Design novel analogs with enhanced properties. | Creates new intellectual property and lead candidates with improved efficacy. |

Design of Prodrugs and Targeted Delivery Systems (Conceptual Research)

Many promising drug candidates fail due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. nih.gov Prodrug design is a well-established strategy to overcome these barriers. ijpcbs.com Furthermore, targeted delivery systems can increase a drug's efficacy while reducing systemic toxicity. nih.gov

Conceptual research for 3-(Hydroxyimino)benzofuran-2(3H)-one should explore:

Carrier-Linked Prodrugs: The oxime's hydroxyl group and the lactone's carbonyl group are ideal handles for chemical modification. ijpcbs.comyoutube.com Ester, carbonate, or carbamate (B1207046) linkages could be used to attach a promoiety that improves water solubility or membrane permeability. ijpcbs.com This promoiety would then be cleaved in vivo by ubiquitous enzymes like esterases to release the active parent drug.

Bioprecursor Prodrugs: This approach involves designing a molecule that is converted to the active drug through metabolic activation, often via oxidation or reduction. ijpcbs.com While more complex, this strategy could be tailored to achieve activation in specific tissues.